![molecular formula C24H29NO B5105330 [4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol](/img/structure/B5105330.png)
[4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol
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Overview
Description
[4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol, also known as PPM, is a chemical compound that has been studied extensively for its potential use in scientific research. PPM is a member of the piperidine family of compounds and has been shown to have a range of interesting properties that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of [4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol is not fully understood, but it is thought to act as a positive allosteric modulator of the GABA-A receptor. This means that it enhances the activity of the receptor, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
[4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol has been shown to have a range of interesting biochemical and physiological effects, including its ability to enhance the activity of the GABA-A receptor, increase the release of dopamine, and reduce the release of glutamate. These effects make it a promising candidate for the development of new drugs for the treatment of anxiety and other neurological disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of [4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol is its ability to act as a positive allosteric modulator of the GABA-A receptor. This makes it a promising candidate for the development of new drugs for the treatment of anxiety and other neurological disorders. However, one of the limitations of [4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are a number of future directions that could be pursued in the study of [4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol. One potential avenue of research is the development of new drugs that are based on the structure of [4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol. Another potential direction is the investigation of the role of [4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol in the regulation of neuronal activity and its potential use in the treatment of neurological disorders. Finally, further studies could be conducted to better understand the mechanism of action of [4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol and its effects in different experimental settings.
Synthesis Methods
[4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol can be synthesized using a variety of methods, including the reaction of 4-piperidone with benzyl propargyl ether followed by reduction with sodium borohydride. Other methods include the reaction of 4-piperidinone with phenylacetaldehyde followed by reduction with sodium borohydride.
Scientific Research Applications
[4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol has been studied for its potential use in a wide range of scientific research applications, including neurobiology, pharmacology, and medicinal chemistry. [4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol has been shown to have a range of interesting properties, including its ability to act as a positive allosteric modulator of the GABA-A receptor. This makes it a promising candidate for the development of new drugs for the treatment of anxiety and other neurological disorders.
properties
IUPAC Name |
[4-(3-phenylpropyl)-1-(3-phenylprop-2-ynyl)piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO/c26-21-24(15-7-13-22-9-3-1-4-10-22)16-19-25(20-17-24)18-8-14-23-11-5-2-6-12-23/h1-6,9-12,26H,7,13,15-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBCOWAEWYMMNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCCC2=CC=CC=C2)CO)CC#CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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